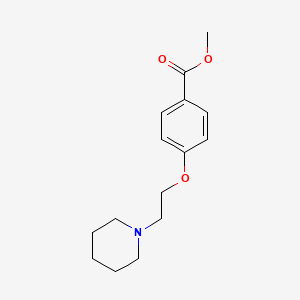

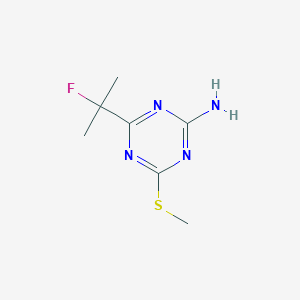

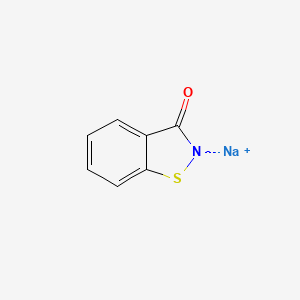

4-(2-Fluoropropan-2-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine

説明

The compound "4-(2-Fluoropropan-2-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine" is a chemical of interest due to its structural features, which include a triazine ring, a fluoropropan-2-yl group, and a methylsulfanyl moiety. While the specific compound is not directly mentioned in the provided papers, the related research offers insights into the synthesis, molecular structure, and chemical properties of similar compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves strategic intermediates and regioselective processes. For instance, the synthesis of a heterocyclic amide from the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole with 2-fluorobenzoyl chloride has been developed, which was then used in a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions to produce a related compound . Additionally, a solvent-free interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines has been studied, leading to the formation of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors . These methods could potentially be adapted for the synthesis of "4-(2-Fluoropropan-2-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine".

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various techniques. For example, X-ray crystallography data revealed the crystal structure of a functionalized pyridine derivative, showing numerous intermolecular N···H contacts . Theoretical studies, such as density functional theory (DFT) calculations, have been employed to understand the prototropy process and the Fries rearrangement, which are relevant to the structural analysis of similar compounds . These methods could be applied to determine the molecular structure of "4-(2-Fluoropropan-2-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine".

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been characterized by their selectivity and the stability of the functional groups. The methylsulfanyl group, for instance, was found to undergo no transformations during the synthesis stages of related compounds . The stability of fluorescent derivatives of primary amines in both acidic and basic solutions has also been reported, which is significant for further manipulation and structural analysis . These findings suggest that "4-(2-Fluoropropan-2-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine" may exhibit similar stability and reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analytical techniques. The fluorescent derivatives of primary amines can be analyzed in reversed-phase HPLC due to their hydrophobic nature . The crystal and molecular structures of acyclic sulfur−nitrogen compounds have provided insights into electron delocalization and bond lengths, which are important for understanding the physical properties of such compounds . These analyses could inform the properties of "4-(2-Fluoropropan-2-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine", including its stability, solubility, and potential for use in analytical applications.

科学的研究の応用

Amine Exchange Reactions and Derivative Synthesis

Amine exchange reactions involving similar triazine compounds show the potential for creating a variety of triazine derivatives. For example, 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide reacts with amino acids to form [4-(methylsulfanyl)-5,6-dihydro-1,3,5-triazin-3-ium-1(2H)-yl] derivatives, demonstrating the versatility of triazine compounds in synthesizing new chemical entities with potential applications in drug development and materials science (Sun Min’yan’ et al., 2010).

Catalysis and Synthetic Methodologies

The catalyst- and solvent-free synthesis of fluorine-substituted benzamides through microwave-assisted Fries rearrangement, starting from triazine compounds, highlights an efficient approach to regioselective synthesis. This methodology leverages the structural features of triazines for the synthesis of complex molecules, which can be essential in pharmaceutical chemistry and materials science (R. Moreno-Fuquen et al., 2019).

Antimicrobial Applications

New fluorine-substituted amino compounds bearing triazine moieties have been synthesized and evaluated as antimicrobial agents. These compounds, showcasing the incorporation of fluorine and nitro elements, exhibited high activity, underlining the potential of triazine derivatives in developing new antimicrobial agents (W. A. Bawazir & R. M. Abdel-Rahman, 2018).

Polymer and Material Science

The synthesis of novel fully aromatic poly(ether sulfone)s containing triazine groups for use in proton exchange membranes showcases the application of triazine derivatives in advanced material science. These materials, with their excellent thermal stability, mechanical properties, and proton conductivity, are promising for fuel cell applications (D. Tigelaar et al., 2009).

Antiviral and Anticancer Applications

Fluorine-substituted 1,2,4-triazinones have been explored for their potential as anti-HIV-1 and CDK2 inhibitors, highlighting the therapeutic potential of triazine derivatives in addressing significant health challenges. These studies indicate the versatility of triazine compounds in medicinal chemistry for developing novel therapeutic agents (M. Makki et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.

将来の方向性

This involves predicting or proposing future research directions, such as new synthetic methods, applications, or theoretical studies.

特性

IUPAC Name |

4-(2-fluoropropan-2-yl)-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FN4S/c1-7(2,8)4-10-5(9)12-6(11-4)13-3/h1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNFRPAQSZNIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=NC(=N1)SC)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201173177 | |

| Record name | 4-(1-Fluoro-1-methylethyl)-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine | |

CAS RN |

253870-30-3 | |

| Record name | 4-(1-Fluoro-1-methylethyl)-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253870-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Fluoro-1-methylethyl)-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)

![2-[4-(Bromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B1338877.png)